- A Search for X-ray Crystallographic Evidence of n → π* Interactions in a Series of Substituted 2-(Dimethylamino)biphenyl-2'-carboxaldehydes, Crystal Growth & Design, 2019, 19(7), 3895-3904
Cas no 89291-23-6 (2-(Dimethylamino)phenylboronic acid)
89291-23-6 structure
Product Name:2-(Dimethylamino)phenylboronic acid
Numéro CAS:89291-23-6
Le MF:C8H12BNO2
Mégawatts:164.997382164001
MDL:MFCD01318997
CID:711552
PubChem ID:4374259
Update Time:2025-06-09
2-(Dimethylamino)phenylboronic acid Propriétés chimiques et physiques
Nom et identifiant
-
- Boronic acid,B-[2-(dimethylamino)phenyl]-
- 2-(Dimethylamine)phenylboronic acid
- [2-(dimethylamino)phenyl]boronic acid
- 2-(Dimethylamino)phenylboronic acid
- 2-DIMETHYLAMINOPHENYLBORONIC ACID
- [2-(dimethylamino)phenyl]boronic acid(SALTDATA: HCl 0.7H2O)
- N,N-dimethylaminobenzeneboronic acid
- 2-(Dimethylamino)phenylboronicAcid
- Boronic acid, [2-(dimethylamino)phenyl]-
- NLTUDNKQUJVGKP-UHFFFAOYSA-N
- AB08809
- SY025021
- Boronic acid,B-[2-(dimeth
- B-[2-(Dimethylamino)phenyl]boronic acid (ACI)
- Boronic acid, [2-(dimethylamino)phenyl]- (9CI)
- DTXSID60402561
- (2-(Dimethylamino)phenyl)boronic acid
- DB-010406
- 2-(Dimethylamine)phenylboronic acid;2-Dimethylaminophenylboronic acid
- (2-(Dimethylamino)phenyl)boronicacid
- EN300-251015
- 89291-23-6
- MFCD01318997
- GS-6183
- J-506384
- NCGC00249505-01
- AC1046
- AKOS003585311
- SCHEMBL27870
- CS-0176064
-
- MDL: MFCD01318997
- Piscine à noyau: 1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3
- La clé Inchi: NLTUDNKQUJVGKP-UHFFFAOYSA-N
- Sourire: OB(C1C(N(C)C)=CC=CC=1)O
Propriétés calculées
- Qualité précise: 165.09600
- Masse isotopique unique: 165.096
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 141
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 43.7
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
- Poids moléculaire: 165.00
Propriétés expérimentales
- Dense: 1.12
- Point d'ébullition: 317°C at 760 mmHg
- Point d'éclair: 145.5°C
- Indice de réfraction: 1.547
- Le PSA: 43.70000
- Le LogP: -0.56760
2-(Dimethylamino)phenylboronic acid Données douanières
- Code HS:2931900090
- Données douanières:
Code douanier chinois:
2931900090Résumé:
Autres composés organiques - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Résumé:
2931900090. Autres composés organo - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
2-(Dimethylamino)phenylboronic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 227630-250mg |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 95% | 250mg |
£49.00 | 2022-02-28 | |
| Fluorochem | 227630-1g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 95% | 1g |
£137.00 | 2022-02-28 | |
| Fluorochem | 227630-5g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 95% | 5g |
£408.00 | 2022-02-28 | |
| Fluorochem | 227630-10g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 95% | 10g |
£692.00 | 2022-02-28 | |
| Alichem | A019119366-1g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 97% | 1g |
$162.18 | 2023-08-31 | |
| Alichem | A019119366-5g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 97% | 5g |
$475.00 | 2023-08-31 | |
| Alichem | A019119366-10g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 97% | 10g |
$832.24 | 2023-08-31 | |
| Chemenu | CM137355-250mg |
(2-(dimethylamino)phenyl)boronic acid |
89291-23-6 | 97% | 250mg |
$78 | 2022-08-31 | |
| Apollo Scientific | OR360293-250mg |
2-(Dimethylamino)phenylboronic acid |
89291-23-6 | 97% | 250mg |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR360293-1g |
2-(Dimethylamino)phenylboronic acid |
89291-23-6 | 97% | 1g |
£56.00 | 2025-02-19 |
2-(Dimethylamino)phenylboronic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 75 min, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Water Solvents: Water
Référence
- Arylboronic acids with intramolecular boron-nitrogen interaction: convenient synthesis through ortho-lithiation of substituted benzylamines, Journal of Organometallic Chemistry, 1983, 256(1), 1-9
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, < -70 °C; 75 min, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 48 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 48 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Probing the Importance of the Hemilabile Site of Bis(phosphine) Monoxide Ligands in the Copper-Catalyzed Addition of Diethylzinc to N-Phosphinoylimines: Discovery of New Effective Chiral Ligands, Journal of Organic Chemistry, 2008, 73(16), 6330-6340
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Référence
- Asymmetric Cycloisomerization of o-Alkenyl-N-Methylanilines to Indolines by Iridium-Catalyzed C(sp3)-H Addition to Carbon-Carbon Double Bonds, Angewandte Chemie, 2017, 56(45), 14272-14276
Méthode de production 5
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C; -78 °C → 0 °C
1.2 Reagents: Triisopropyl borate ; 15 min, 0 °C; 0 °C → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; 15 min, 0 °C; 0 °C → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Référence
- Axial Chirality Control During Suzuki-Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary, Organic Letters, 2009, 11(22), 5130-5133
Méthode de production 6
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether
1.2 Reagents: Butyllithium ; 8 h
1.3 Reagents: Trimethyl borate ; 24 h, -70 °C
1.4 Reagents: Water ; 1 h
1.2 Reagents: Butyllithium ; 8 h
1.3 Reagents: Trimethyl borate ; 24 h, -70 °C
1.4 Reagents: Water ; 1 h
Référence
- Novel extensions of the tert-amino effect: formation of phenanthridines and diarene-fused azocines from ortho-ortho'-functionalized biaryls, Synlett, 2008, (18), 2846-2850
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; -78 °C; 16 h, rt; rt → -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C → rt; 2 h, rt
1.3 Solvents: Chloroform , Water ; 1 h, rt
1.2 Reagents: Trimethyl borate ; -78 °C → rt; 2 h, rt
1.3 Solvents: Chloroform , Water ; 1 h, rt
Référence
- Practical and scalable synthesis of borylated heterocycles using bench-stable precursors of metal-free lewis pair catalysts, Organic Process Research & Development, 2018, 22(11), 1489-1499
2-(Dimethylamino)phenylboronic acid Raw materials
2-(Dimethylamino)phenylboronic acid Preparation Products
2-(Dimethylamino)phenylboronic acid Littérature connexe
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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